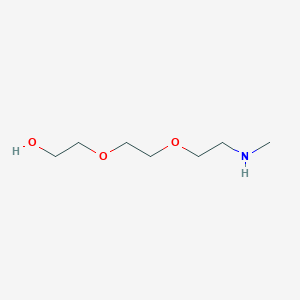

PEG3-methylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIGMRILIXVTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential: A Technical Guide to the PEG3-Methylamine Linker

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics is continuously evolving, demanding sophisticated molecular tools to enhance drug efficacy, specificity, and safety. Among these tools, linkers play a pivotal role, bridging targeting moieties with therapeutic payloads. This in-depth technical guide focuses on the properties and applications of the PEG3-methylamine linker, a versatile building block in modern drug development. This guide will delve into its core properties, experimental applications, and its role in constructing advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties of Hydroxy-PEG3-methylamine

Often referred to in literature and by suppliers as this compound, the more precise chemical name for the bifunctional linker featuring both a hydroxyl and a methylamine group is Hydroxy-PEG3-methylamine. This guide will focus on this specific molecule. It is a heterobifunctional linker characterized by a three-unit polyethylene glycol (PEG) chain, which imparts desirable physicochemical properties to the molecules it connects.[1][2]

The key structural features of Hydroxy-PEG3-methylamine include a terminal primary hydroxyl (-OH) group and a secondary methylamine (-NHCH3) group.[3] This dual functionality is central to its utility as a molecular bridge in bioconjugation.[3] The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate and can reduce non-specific binding and immunogenicity.[1][4]

Physicochemical and Commercial Data

The fundamental properties of Hydroxy-PEG3-methylamine are summarized in the tables below. This information is crucial for accurate stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.[1][3]

Table 1: Physicochemical Properties of Hydroxy-PEG3-methylamine

| Property | Value | Source(s) |

| CAS Number | 90430-59-4 | [1][3] |

| Molecular Formula | C9H21NO4 | [3][4] |

| Molecular Weight | 207.27 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% or ≥98% | [1][3] |

| Solubility | Water, DMSO, DMF, DCM | [1][3] |

| Storage Conditions | -20°C, protect from light | [1][3] |

Table 2: Comparative Overview of Commercial Suppliers

| Supplier | Catalog Number | Purity | Available Quantities |

| BroadPharm | BP-22920 | 98% | 250 mg, 500 mg, 1 g |

| AxisPharm | AP11610 | ≥95% | 250 mg, 500 mg |

| MedKoo Biosciences | 572642 | >97% | 250mg, 1g |

Applications in Drug Development and Research

The bifunctional nature of Hydroxy-PEG3-methylamine underpins its utility in several key areas of drug development and biomedical research.[1]

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern ADCs, where they connect a potent cytotoxic payload to a monoclonal antibody (mAb).[3] The inclusion of the PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.[1][5] The methylamine group of Hydroxy-PEG3-methylamine can be readily conjugated to molecules bearing carboxylic acids or activated esters, forming stable amide bonds.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative chimeric molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[6] A linker is essential to connect the target-binding ligand to the E3 ubiquitin ligase-binding ligand.[7] PEG-based linkers like Hydroxy-PEG3-methylamine are valuable in PROTAC design to modulate crucial properties such as solubility and cell permeability.[3][8]

References

An In-depth Technical Guide to PEG3-Methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of PEG3-methylamine, a heterobifunctional linker critical in the fields of bioconjugation and drug development. The information presented herein is intended to support research and development activities by providing detailed technical data and established experimental methodologies.

Core Structure and Chemical Identity

This compound, systematically named 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol, is a discrete polyethylene glycol (dPEG®) derivative. Its structure consists of a three-unit polyethylene glycol chain, providing a hydrophilic spacer, flanked by a terminal secondary methylamine group and a primary hydroxyl group. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in constructing complex biomolecular architectures.

The chemical structure of this compound is as follows:

Physicochemical and Technical Data

The properties of this compound are summarized in the table below. This data is essential for designing and executing experimental protocols, including stoichiometric calculations and purification strategies.

| Property | Value |

| Chemical Formula | C₇H₁₇NO₃ |

| Molecular Weight | 163.21 g/mol [1][2] |

| CAS Number | 282551-10-4[1][2] |

| IUPAC Name | 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol[3] |

| Physical Form | Reported as both a liquid and a solid, depending on the supplier.[1][3] |

| Boiling Point | 250.0 ± 20.0 °C at 760 mmHg[3] |

| Purity | Typically ≥98%[1][3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM. |

| Storage Conditions | 4°C or -20°C, protect from light.[2][3] |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

-

PROTACs: In PROTAC technology, this compound serves as a flexible, hydrophilic spacer connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] This trimolecular complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.[4]

-

ADCs: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the pharmacokinetic profile of the resulting conjugate.[4]

Experimental Protocols

The following is a representative protocol for the conjugation of a carboxylic acid-containing molecule (e.g., a target protein ligand) to the methylamine group of this compound, a common step in PROTAC synthesis.

Protocol: Amide Bond Formation using EDC/NHS Chemistry

Principle: This protocol utilizes a two-step carbodiimide coupling reaction. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group of the target molecule to form a reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. The NHS ester readily reacts with the methylamine group of this compound to form a stable amide bond.

Materials and Reagents:

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES buffer (pH 5.5-6.0) for activation

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS, pH 7.2-7.4)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes in 0.1 M MES buffer (pH 5.5-6.0) to facilitate the formation of the NHS-activated ester.

-

-

Conjugation Reaction:

-

In a separate vial, dissolve this compound (1.1 equivalents) in the conjugation buffer (1X PBS, pH 7.2).

-

Add the solution of the activated carboxylic acid molecule to the this compound solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution, such as hydroxylamine, to consume any unreacted NHS esters.

-

Purify the resulting conjugate (Molecule-PEG3-OH) using an appropriate method, such as reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical PROTAC synthesis utilizing this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional this compound linker.

Caption: The chemical reaction pathway for conjugating a carboxylic acid to this compound via EDC/NHS chemistry.

References

An In-depth Technical Guide to PEG3-methylamine Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct chemical entities commonly referred to as "PEG3-methylamine," which serve as critical linkers in the development of advanced therapeutics. Due to the existing ambiguity in nomenclature, this document will clearly differentiate between the two compounds to ensure clarity and precision for research and development applications. The primary focus will be on their physicochemical properties, applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and detailed experimental protocols.

Compound Identification and Differentiation

It is crucial to distinguish between two separate molecules that are often generically labeled "this compound." Their distinct molecular weights and CAS numbers are fundamental for accurate sourcing and application.

Compound A: Hydroxy-PEG3-methylamine

-

Systematic Name: 5,8,11-Trioxa-2-azatridecan-13-ol[1]

Compound B: 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol

This guide will address both compounds, providing specific data and protocols for each.

Physicochemical and Handling Data

The following tables summarize the key quantitative data for both compounds, facilitating their use in experimental design.

Table 1: Physicochemical Properties of Hydroxy-PEG3-methylamine (CAS: 90430-59-4)

| Property | Value | Source(s) |

| CAS Number | 90430-59-4 | [1][2][3][4] |

| Molecular Formula | C₉H₂₁NO₄ | [2][4][5] |

| Molecular Weight | 207.27 g/mol | [2][5] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3][5] |

| Storage Conditions | -20°C, protect from light | [3][5] |

Table 2: Physicochemical Properties of 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS: 282551-10-4)

| Property | Value | Source(s) |

| CAS Number | 282551-10-4 | [6] |

| Molecular Formula | C₇H₁₇NO₃ | [6] |

| Molecular Weight | 163.21 g/mol | [6] |

| Appearance | Solid Powder | [6] |

| Purity | Typically ≥98% | [6] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [6] |

Core Applications in Drug Development

Both this compound derivatives are primarily utilized as heterobifunctional linkers. Their polyethylene glycol (PEG) nature imparts hydrophilicity, which can enhance the solubility and cell permeability of the final conjugate molecule.[1][2][3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[6][7] These chimeric molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[6][7][8] this compound derivatives are frequently employed as this linker.[1][6][7]

The mechanism of action for a PROTAC is a catalytic process. A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[2][8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9][10][11] The PROTAC molecule is then released and can induce the degradation of another target protein molecule.[8]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG spacer of these linkers can improve the solubility and pharmacokinetic profile of the ADC.[5]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific molecules and experimental setups.

General Protocol for Conjugation of a Carboxylic Acid to this compound Derivatives

This protocol is applicable for conjugating a molecule containing a carboxylic acid (e.g., a protein of interest ligand) to the methylamine group of either this compound derivative.

Materials:

-

Molecule with a carboxylic acid (Molecule-COOH)

-

Hydroxy-PEG3-methylamine (CAS 90430-59-4) or 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS 282551-10-4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Hydroxylamine or Tris-HCl, pH 8.5)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) and NHS (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.[5]

-

-

Conjugation Reaction:

-

In a separate vial, dissolve the this compound derivative (1.1 equivalents) in the reaction buffer.

-

Add the solution of the activated Molecule-COOH to the this compound solution.

-

Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack of the amine.[5]

-

Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring.[5]

-

-

Quenching:

-

Add the quenching solution to consume any unreacted NHS-activated ester.[5]

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

Synthesis of Hydroxy-PEG3-methylamine (CAS 90430-59-4) via Boc Deprotection

Hydroxy-PEG3-methylamine can be synthesized by the deprotection of its Boc-protected precursor.

Materials:

-

Boc-NH-PEG3-OH

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (e.g., 20-50% v/v) to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

-

Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is > 8.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Hydroxy-PEG3-methylamine.

Conclusion

The this compound derivatives, specifically Hydroxy-PEG3-methylamine (CAS 90430-59-4) and 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS 282551-10-4), are versatile and valuable tools in modern drug development. Their utility as hydrophilic linkers in PROTACs and ADCs is well-established. A clear understanding of their distinct properties and the appropriate experimental protocols is essential for their successful application in the synthesis of novel therapeutics. Researchers are advised to verify the CAS number and molecular weight of their starting materials to ensure the use of the correct compound for their intended application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]

- 4. Hydroxy-PEG3-Methylamine - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilic Properties of Short-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrophilic properties of short-chain Polyethylene Glycol (PEG) linkers and their significant impact on drug development. Short-chain PEGs, typically comprising 2 to 12 ethylene glycol units, are instrumental in modifying the physicochemical properties of therapeutic molecules, enhancing their efficacy and safety profiles. This document details their impact on solubility and lipophilicity, outlines experimental protocols for their characterization, and visualizes their role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Hydrophilic Properties of Short-Chain PEG Linkers

The fundamental characteristic of PEG linkers is their hydrophilicity, which arises from the repeating ethylene oxide units (-CH₂-CH₂-O-). These units can form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous environments.[1][] This inherent water solubility is a critical attribute that short-chain PEG linkers impart to conjugated molecules.[3][4]

Impact on Solubility and Lipophilicity

The incorporation of short-chain PEG linkers significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules.[5][6] This is a crucial advantage in drug development, as poor water solubility can hinder formulation, administration, and bioavailability. By increasing the overall hydrophilicity of a conjugate, PEG linkers can prevent aggregation, a common issue with hydrophobic molecules, particularly in the context of ADCs with high drug-to-antibody ratios (DARs).

The hydrophilicity of a molecule is often quantified by its partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A lower LogP value indicates greater hydrophilicity. Short-chain PEG linkers have negative LogP values, signifying their preference for the aqueous phase. When conjugated to a hydrophobic molecule, they effectively lower the overall LogP of the conjugate.

Table 1: Physicochemical Properties of Short-Chain Ethylene Glycol Oligomers

| Number of Ethylene Glycol Units (n) | Common Name | Molecular Weight ( g/mol ) | LogP (Experimental/Predicted) | Water Solubility |

| 2 | Diethylene glycol | 106.12 | -1.3 to -1.98[7][8] | Miscible[8][9] |

| 3 | Triethylene glycol | 150.17 | -1.6 to -1.98[10][11] | Miscible[11][12][13] |

| 4 | Tetraethylene glycol | 194.23 | -1.3 to -2.3[14] | Completely soluble/miscible[14] |

| 5 | Pentaethylene glycol | 238.28 | Not readily available | Miscible[15][16][17] |

| 6 | Hexaethylene glycol | 282.33 | -1.9[18] | Soluble[19][20][21] |

| 8 | Octaethylene glycol | 370.43 | - | High aqueous solubility[5][6] |

| 12 | Dodecaethylene glycol | 546.64 | - | High aqueous solubility |

Note: LogP values can vary depending on the experimental or computational method used. The water solubility of these short-chain PEGs is consistently reported as being miscible or very high, indicating they readily dissolve in water.

Influence on Pharmacokinetics and Pharmacodynamics

The hydrophilic nature of short-chain PEG linkers has a profound effect on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug. While long-chain PEGylation is well-known to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending circulation half-life, the effect of short-chain PEGs can be more nuanced.[1]

Interestingly, some studies have shown that the incorporation of a short PEG linker can lead to faster clearance from the blood compared to their non-PEGylated counterparts, which can be advantageous in applications like immuno-PET imaging where rapid clearance of the unbound agent is desirable for high-contrast images.[5][18][22] The impact on pharmacokinetics is dependent on the specific drug, the length of the PEG chain, and the overall architecture of the conjugate.[23]

From a pharmacodynamic perspective, the flexible and hydrophilic nature of short-chain PEG linkers can act as a spacer, minimizing steric hindrance between the conjugated molecule (e.g., an antibody or a small molecule binder) and its target, thus preserving or even enhancing binding affinity.[24]

Experimental Protocols

Accurate characterization of short-chain PEG linkers and their conjugates is crucial for understanding their properties and ensuring consistency in drug development. The following sections provide detailed methodologies for key experiments.

Determination of Partition Coefficient (LogP)

2.1.1. Shake-Flask Method (OECD 107)

This is the traditional and most reliable method for LogP determination.[6][25]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of relevant pH, for LogD). The concentration of the compound in each phase is then measured to determine the partition coefficient.

-

Procedure:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).

-

Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput alternative to the shake-flask method, particularly useful for compounds with very high or low lipophilicity.[10][26][27]

-

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values.

-

Procedure:

-

System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Generation of Calibration Curve: Plot the log(k') values of the standards against their known LogP values. A linear regression of this plot provides the calibration equation.

-

Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log(k').

-

LogP Determination: Use the calibration equation to calculate the LogP of the test compound from its log(k') value.

-

Water Solubility Assay

-

Principle: An excess amount of the compound is equilibrated in an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is determined.

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS). The concentration of the saturated solution represents the aqueous solubility.

-

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of PEG linkers and their conjugates.

-

¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and acquisition time.

-

Data Analysis: The characteristic repeating ethylene glycol protons appear as a prominent signal around 3.6 ppm. The integration of this signal relative to the signals of the terminal functional groups or the conjugated molecule can be used to confirm the structure and estimate the PEG chain length.

-

-

¹³C NMR:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is typically required.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Analysis: The carbon atoms of the ethylene glycol units typically show a strong signal around 70 ppm, providing further structural confirmation.

-

Characterization by Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the identity of PEG linkers and their conjugates.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: The sample is first separated by HPLC and then introduced into the mass spectrometer for mass analysis.

-

Procedure:

-

Chromatography: Use a suitable reversed-phase column (e.g., C8 or C18) with a gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid.

-

Mass Analysis: Electrospray ionization (ESI) is commonly used to generate ions. The mass spectrum will show a series of multiply charged ions.

-

Data Analysis: Deconvolution of the mass spectrum is performed to determine the molecular weight of the intact molecule. For PEGylated compounds, a characteristic distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit) may be observed if the PEG is polydisperse.

-

-

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate the role of short-chain PEG linkers in key drug development applications.

PROTAC Mechanism of Action with a Hydrophilic Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The linker, which connects the target-binding ligand to the E3 ligase-binding ligand, plays a critical role in the formation of a productive ternary complex. A hydrophilic short-chain PEG linker can enhance the solubility of the PROTAC and facilitate the proper orientation of the target protein and the E3 ligase for ubiquitination. The degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling, is an important therapeutic target for PROTACs.[3][28] The hydrophilic linker is crucial for the efficacy of IRAK4-targeting PROTACs.[3]

Experimental Workflow for ADC Characterization

The characterization of Antibody-Drug Conjugates (ADCs) is a multi-step process to ensure their quality, stability, and efficacy. The hydrophilic PEG linker can influence several of these properties, including aggregation and in vivo performance.

Cellular Uptake and Payload Release of an ADC

The mechanism of action of an ADC involves binding to a target antigen on the cell surface, internalization, and subsequent release of the cytotoxic payload. The linker, which can be cleavable or non-cleavable, plays a crucial role in this process.

Conclusion

Short-chain PEG linkers are indispensable tools in modern drug development, offering a powerful strategy to enhance the hydrophilic properties of therapeutic molecules. Their ability to improve aqueous solubility, modulate pharmacokinetic profiles, and facilitate the design of complex bioconjugates like ADCs and PROTACs makes them a cornerstone of advanced drug delivery systems. A thorough understanding and characterization of their properties, using the experimental approaches outlined in this guide, are essential for the successful development of novel and effective therapies.

References

- 1. chempep.com [chempep.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 5. purepeg.com [purepeg.com]

- 6. medkoo.com [medkoo.com]

- 7. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethylene glycol | 111-46-6 [chemicalbook.com]

- 9. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 10. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Triethylene glycol - Wikipedia [en.wikipedia.org]

- 12. univarsolutions.com [univarsolutions.com]

- 13. Triethylene glycol | 112-27-6 [chemicalbook.com]

- 14. univarsolutions.com [univarsolutions.com]

- 15. Pentaethylene glycol | 4792-15-8 [chemicalbook.com]

- 16. PENTAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 17. Cas 4792-15-8,PENTAETHYLENE GLYCOL | lookchem [lookchem.com]

- 18. Hexaethylene Glycol | C12H26O7 | CID 17472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. Hexaethylene glycol [webbook.nist.gov]

- 21. Hexaethylene Glycol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. benchchem.com [benchchem.com]

- 26. Diethylene glycol diethyl ether - Wikipedia [en.wikipedia.org]

- 27. Triethylene glycol (CAS 112-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 28. mdpi.com [mdpi.com]

The Role of PEG3-Methylamine in Enhancing Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aqueous solubility of drug candidates remains a significant hurdle in pharmaceutical development. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising molecules. One effective strategy to address this challenge is the incorporation of hydrophilic moieties into the drug's structure. This technical guide provides an in-depth exploration of the role of PEG3-methylamine, a short-chain polyethylene glycol (PEG) derivative, in improving the solubility of poorly soluble compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established principles of PEGylation and provides illustrative data from similar PEGylated molecules to demonstrate the potential of this approach.

The Fundamental Role of the PEG Spacer in Solubility Enhancement

This compound is a heterobifunctional linker composed of a three-unit polyethylene glycol chain, a terminal methylamine group, and another functional group, such as a hydroxyl group in the case of Hydroxy-PEG3-methylamine.[1] The primary driver of its solubility-enhancing properties is the hydrophilic nature of the PEG chain.[2][3] The repeating ethylene glycol units (-CH2-CH2-O-) readily form hydrogen bonds with water molecules, leading to an increase in the hydrophilicity of the conjugated molecule.[4] This "hydrophilic shielding" can disrupt the intermolecular forces that favor the solid, crystalline state of a poorly soluble drug, thereby promoting its dissolution in aqueous media.[5]

The methylamine group provides a reactive handle for covalent attachment to various functional groups on a drug molecule, most commonly carboxylic acids, to form stable amide bonds.[6] This allows for the permanent integration of the solubility-enhancing PEG chain into the drug's structure.

Applications in Advanced Drug Development

The utility of this compound and similar short-chain PEG linkers is particularly evident in the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][7] In these applications, the linker not only connects the different components of the molecule but also plays a crucial role in modulating the overall physicochemical properties of the conjugate, including its solubility.[4][8] Improved solubility of the final ADC or PROTAC is critical for its formulation, administration, and pharmacokinetic profile.

Quantitative Impact of PEGylation on Solubility: Illustrative Data

| Parent Molecule | PEG Derivative Used | Fold Increase in Solubility/Dissolution | Reference |

| Simvastatin | PEG 12000 | ~3-fold increase in dissolution rate | [6] |

| Silybin | Linear PEG | >1300-fold increase in aqueous solubility | [8] |

| Ciprofloxacin | Lauric Acid-PEG (LA-PEG) | ~5.6-fold increase in solubility | [9] |

| Probucol | Lauric Acid-PEG (LA-PEG) | >840-fold increase in solubility | [9] |

This data is illustrative of the general effect of PEGylation and is not specific to this compound. The use of longer PEG chains in some of these examples likely contributes to a more pronounced effect on solubility.

Experimental Protocols

General Protocol for Conjugation of a Carboxylic Acid-Containing Molecule to Hydroxy-PEG3-Methylamine

This protocol describes a typical method for attaching a poorly soluble molecule containing a carboxylic acid to the methylamine group of Hydroxy-PEG3-methylamine using EDC/NHS chemistry.

Materials:

-

Carboxylic acid-containing molecule

-

Hydroxy-PEG3-methylamine[1]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS[6]

-

Activation Buffer: 0.1 M MES, pH 6.0[6]

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[6]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0[1]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be used.

-

Dissolve Hydroxy-PEG3-methylamine in Coupling Buffer.[6]

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[6]

-

-

Activation of Carboxylic Acid:

-

Conjugation Reaction:

-

Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0-1.1 equivalents).[1][6]

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[6]

-

Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with stirring.[1][6]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to consume any unreacted NHS-activated ester.[1]

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.

-

Standard Protocol for Determining Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

Test compound (e.g., this compound conjugate)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of the test compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibration.

-

Add a known volume of the aqueous buffer to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or incubator at a constant temperature.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the dissolved compound in solution does not change over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

-

Sampling and Dilution:

-

Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the test compound to accurately quantify the concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor. The result is typically expressed in µg/mL or mg/L.

-

Visualizations

Caption: Mechanism of solubility enhancement by this compound conjugation.

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

This compound serves as a valuable tool for medicinal chemists and formulation scientists to improve the aqueous solubility of challenging drug candidates. By covalently attaching a short, hydrophilic PEG chain, the overall physicochemical properties of a molecule can be favorably modulated. While direct quantitative data for this compound is sparse, the well-documented success of PEGylation in enhancing drug solubility provides a strong rationale for its application. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound conjugates, enabling researchers to systematically investigate its potential in their drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 6. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. skemman.is [skemman.is]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PEG Linkers in Drug Development

This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers in drug development, covering their fundamental principles, quantitative effects, experimental protocols, and applications.

Introduction to PEG Linkers

Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1] In drug development, they serve as flexible spacers to connect therapeutic molecules to other moieties, such as other drugs, targeting ligands, or delivery vehicles. The process of covalently attaching PEG chains to a molecule is known as PEGylation.[2] The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity.[1]

Fundamental Properties of PEG Linkers:

-

Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1]

-

Biocompatibility: PEG is non-toxic and has been approved by regulatory agencies for numerous biomedical applications.[2]

-

Low Immunogenicity: PEG is generally considered to have low immunogenicity, though the formation of anti-PEG antibodies has been documented.[1]

-

Flexibility: The C-O bonds in the PEG backbone can rotate freely, providing conformational flexibility to the linker.[1]

-

"Stealth" Properties: PEG creates a hydration shell around the conjugated molecule, which can reduce recognition by the immune system and decrease nonspecific protein adsorption.[1]

-

Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the synthesis of PEG linkers with a wide range of molecular weights and lengths.[1]

Core Principles and Advantages of PEGylation

The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[2] By covalently attaching PEG chains, the resulting conjugate often exhibits significantly enhanced therapeutic efficacy.

Key Benefits of PEGylation:

-

Enhanced Solubility: PEG's hydrophilic nature can dramatically increase the aqueous solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2][3][4][]

-

Increased Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated protein or peptide from degradation and increasing its stability in biological fluids.[2][4]

-

Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic volume of the drug molecule, which reduces its renal clearance rate and leads to a significantly longer circulation time in the bloodstream.[2][6][7][8][9]

-

Reduced Immunogenicity: The PEG "shield" can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[2][4][6]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of the drug, potentially allowing for less frequent dosing.[2][7]

-

Enhanced Tumor Targeting (Passive): For PEGylated nanocarriers and large molecules, the increased circulation time and size can lead to preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[10]

Quantitative Impact of PEGylation

The effects of PEGylation are highly dependent on the molecular weight, structure (linear vs. branched), and number of PEG chains attached to the drug molecule. The following tables summarize some of the quantitative effects of PEGylation.

Table 1: Effect of PEGylation on Drug Half-Life and Clearance

| Drug/Molecule | PEG Linker Size/Type | Change in Half-Life (t½) | Change in Clearance | Citation(s) |

| Interferon-α | 5 kDa linear | - | Decreased from 6.6-29.2 L/hr to 2.5-5 L/hr | [7] |

| Interferon-α | 12 kDa linear | - | Decreased to 0.725 L/hr | [7] |

| Interferon-α | 40 kDa branched | - | Decreased to 0.06-0.10 L/hr | [7] |

| rhTIMP-1 | 20 kDa | 25-fold increase (from 1.1 h to 28 h) | - | [9] |

| PEG Polymer | 6 kDa | 18 minutes | - | [] |

| PEG Polymer | 50 kDa | 16.5 hours | - | [] |

| Liposome | Not specified | 8-fold increase | - | [7] |

Table 2: Impact of PEG Linker Length on Drug Solubility

| Drug/Molecule | PEG Molecular Weight | Observation | Citation(s) |

| Simvastatin | Increased from 4000 to 20000 | Higher phase solubility with increasing PEG MW. | [11] |

| Coumarin-6 (hydrophobic model) | 2,000 Da (in mPEG-PDLLA) | Linear increase in solubility with increasing polymer concentration. | [12] |

Table 3: Comparison of Linear vs. Branched PEG Linkers on Pharmacokinetics

| Parameter | Linear PEG | Branched PEG | Citation(s) |

| Pharmacokinetic Profile | Good | Superior | [13] |

| In Vivo Circulation Half-Life | Increased | More significantly increased compared to linear PEG of the same total MW. | [14][15] |

| Protection from Proteolysis | Effective | More effective due to greater steric hindrance. | [7] |

| Hydrodynamic Volume | Smaller than branched of same total MW. | Larger, leading to more reduced renal clearance. | [15] |

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups on the molecule of interest.

Commonly Targeted Functional Groups:

-

Amines (e.g., lysine residues, N-terminus): This is the most frequent target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[2]

-

Thiols (e.g., cysteine residues): Cysteine residues offer a more site-specific attachment point as they are less abundant than lysines.[2]

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.[2]

Key PEGylation Chemistries:

-

N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines to form stable amide bonds. This is one of the most widely used methods for PEGylation.[2]

-

Maleimide Chemistry: PEG-maleimide derivatives are highly specific for thiol groups, reacting to form stable thioether bonds.[2][15]

-

Azide-PEG Chemistry: Used in "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) for highly specific and efficient conjugation.[4]

-

Hydrazide-PEG Chemistry: Reacts with aldehydes or ketones to form hydrazone bonds, often used for site-specific labeling of oxidized glycans on antibodies.[4]

Experimental Protocols

Protocol 1: NHS Ester-Mediated PEGylation of a Protein

This protocol describes the general procedure for conjugating an NHS-activated PEG linker to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-reactive PEG-NHS ester

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., SEC or IEX chromatography)

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or desalting.[16]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[16] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[16]

-

Conjugation Reaction:

-

Calculate the required amount of PEG-NHS ester. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.[16]

-

Slowly add the calculated volume of the PEG-NHS ester stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[16]

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[16] The optimal reaction time may vary depending on the protein and the desired degree of PEGylation.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and other byproducts, and separate the different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[16][]

Protocol 2: Maleimide-Mediated PEGylation of a Thiol-Containing Molecule

This protocol is for the site-specific PEGylation of a molecule with a free thiol group, such as an engineered cysteine on an antibody fragment.

Materials:

-

Thiol-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5, often containing EDTA to prevent disulfide bond formation)

-

Thiol-reactive PEG-Maleimide

-

Anhydrous solvent (e.g., DMSO or DMF)

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in a conjugation buffer at a suitable concentration. If the thiol is present as a disulfide bond, it will need to be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

PEG-Maleimide Solution Preparation: Immediately before use, prepare a stock solution of PEG-Maleimide in an anhydrous solvent like DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the molecule solution.[9]

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[9]

-

Purification: Purify the PEGylated conjugate from unreacted PEG and starting material using an appropriate chromatographic method such as SEC or hydrophobic interaction chromatography (HIC).[9]

Protocol 3: Characterization of PEGylated Products

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a powerful tool for separating PEGylated species and removing unreacted PEG.[]

Procedure:

-

System Setup: Equilibrate an SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[18]

-

Sample Injection: Inject the purified PEGylated protein solution onto the column.

-

Elution and Detection: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min) and monitor the eluent using a UV detector at 280 nm.[18] Different species (un-PEGylated, mono-PEGylated, di-PEGylated, etc.) will elute at different retention times, with larger molecules eluting earlier.

-

Analysis: Analyze the resulting chromatogram to determine the purity and distribution of the PEGylated species.

B. MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and thus the degree of PEGylation.[19]

Procedure:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile/0.1% TFA).[19]

-

Sample Preparation: Mix the PEGylated protein sample with the matrix solution at a 1:1 ratio.

-

Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[19]

-

Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.[19]

-

Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached. The mass difference between adjacent major peaks corresponds to the mass of a single PEG chain.

Protocol 4: In Vitro Cytotoxicity Assessment of PEGylated ADCs (MTT Assay)

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

PEGylated ADC and control antibodies

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[20]

-

ADC Treatment: Prepare serial dilutions of the PEGylated ADC and control antibodies. Add the diluted ADCs to the cells and incubate for a period of 48-144 hours.[20]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[1] Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the ADC.

Protocol 5: Detection of Anti-PEG Antibodies (ELISA)

This protocol outlines a direct ELISA for detecting anti-PEG antibodies in serum or plasma.

Materials:

-

PEG-coated microplate

-

Patient/animal serum or plasma samples

-

Blocking buffer (e.g., 1% milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-human (or other species) IgG or IgM

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat a high-binding 96-well plate with a PEG-containing reagent (e.g., 0.02 mg/mL NH₂-mPEG₅₀₀₀ in PBS) overnight at room temperature.[2]

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[2][3]

-

Sample Incubation: Dilute serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.[2][3]

-

Detection Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[3]

-

Development: Wash the wells and add TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).[3]

-

Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.[4]

-

Analysis: Determine the presence and relative levels of anti-PEG antibodies by comparing sample absorbance to that of negative and positive controls.[4]

Signaling Pathways and Logical Relationships

General Workflow for PEGylation and Characterization

Caption: General workflow for protein PEGylation and characterization.

JAK-STAT Signaling Pathway (Activated by PEGylated Interferon)

Caption: The JAK-STAT signaling pathway activated by PEGylated interferon.

Wnt/β-catenin Signaling Pathway

Caption: The canonical Wnt/β-catenin signaling pathway.

Applications of PEG Linkers in Drug Development

PEG linkers are integral to the development of various advanced therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers can connect the cytotoxic payload to the antibody. They can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially allow for a higher drug-to-antibody ratio (DAR).[22]

-

PROTACs (Proteolysis-Targeting Chimeras): PEG linkers are commonly used to connect the two ligands of a PROTAC molecule. The flexibility and hydrophilicity of the PEG linker can be crucial for achieving the optimal orientation for the formation of the ternary complex and for improving the overall physicochemical properties of the PROTAC.

-

Nanoparticle Formulations: PEGylation of nanoparticles, such as liposomes, is a common strategy to increase their circulation time and enable passive targeting to tumors via the EPR effect.[10]

-

Peptide and Protein Drugs: As discussed extensively, PEGylation is a well-established strategy for improving the therapeutic profile of protein and peptide drugs.[8]

Challenges and Future Perspectives

Despite the numerous advantages, PEGylation is not without its challenges:

-

Immunogenicity: The "PEG dilemma" refers to the observation that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, hypersensitivity reactions.[23]

-

Manufacturing Complexity: The PEGylation process can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, which can pose a challenge for manufacturing consistency and characterization.[10]

-

Reduced Bioactivity: The steric hindrance from the PEG chain can sometimes interfere with the binding of the drug to its target, leading to a decrease in biological activity.[]

Future innovations in PEGylation technology are focused on overcoming these limitations and include the development of site-specific PEGylation techniques, biodegradable PEG linkers, and alternative polymers to PEG.[8][10]

Conclusion

PEG linkers are a cornerstone of modern drug development, offering a versatile and effective strategy to enhance the therapeutic properties of a wide range of molecules. By improving solubility, stability, and pharmacokinetics, PEGylation has enabled the development of numerous successful drugs and continues to be a critical tool in the design of next-generation therapeutics. A thorough understanding of the chemistry, quantitative effects, and analytical methodologies associated with PEG linkers is essential for researchers and scientists working to advance the field of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]

- 4. 4adi.com [4adi.com]

- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]

- 13. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. benchchem.com [benchchem.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. mdpi.com [mdpi.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

The Strategic Application of PEG3-Methylamine in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]

Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the target protein into close proximity with the E3 ligase.[4][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the 26S proteasome.[4]

Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success. Its length, composition, flexibility, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, including solubility, cell permeability, and metabolic stability.[7][8][9] Among the diverse array of linker types, polyethylene glycol (PEG) chains have become a cornerstone of modern PROTAC design.[10][11] This guide focuses specifically on the application of PEG3-methylamine, a short, amine-terminated PEG linker, as a versatile building block in the rational design of novel protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.

-

Enhanced Solubility : PROTACs often have a high molecular weight and can be lipophilic, leading to poor aqueous solubility. The inherent hydrophilicity of the PEG chain improves the solubility of the final construct, which is crucial for both in vitro assays and in vivo applications.[7][10]

-

Modulation of Cell Permeability : The relationship between PEGylation and cell permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded, "chameleonic" conformations. This folding can shield the PROTAC's polar surface area within the lipophilic environment of the cell membrane, facilitating cellular entry.[11] However, linker properties must be carefully balanced, as excessive length or hydrophilicity can also negatively impact permeability.[12]

-

Conformational Flexibility : The flexible nature of PEG linkers can be advantageous, allowing the warhead and anchor ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[12] This adaptability is crucial, as the ideal geometry for ubiquitination is highly dependent on the specific target and E3 ligase pair. However, excessive flexibility can also be detrimental.[12]

-

Metabolic Stability : A key challenge for PEG linkers is their potential susceptibility to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 enzymes, which may lead to a short in vivo half-life.[7][12] Strategies to improve stability include incorporating more rigid moieties like piperazine or triazole rings into the linker structure.[9][12]

Quantitative Analysis: Efficacy of PROTACs with PEG3 Linkers

The efficacy of a PROTAC is defined by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum percentage of degradation achieved (Dmax).[13] Optimizing the linker is a key strategy to improve these parameters.

While extensive data specifically for PROTACs using a this compound linker is not broadly published, data from constructs using a closely related 3-unit PEG linker serves as an excellent illustration of the potency that can be achieved. The following case study details a PROTAC that couples a palbociclib warhead (targeting CDK4/6) with a pomalidomide anchor (recruiting the CRBN E3 ligase) via a PEG3 linker.

| Target Protein | PROTAC Construct | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| CDK4 | Palbociclib-PEG3-Pomalidomide | ~15 | >90 | Not Specified | [13] |

| CDK6 | Palbociclib-PEG3-Pomalidomide | ~34.1 | >90 | Not Specified | [13] |

Note: This data is illustrative of the performance of a 3-unit PEG linker in a well-characterized system. Actual DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, cell line, and experimental conditions.

Key Process Visualizations

Diagrams created with Graphviz provide a clear visual representation of the core concepts and workflows in PROTAC development.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development and evaluation of novel PROTACs.

Protocol 1: General Synthesis of a PROTAC using a PEG3-Amine Linker

This protocol describes a representative amide coupling strategy to connect a POI ligand (containing a carboxylic acid) to an E3 ligase ligand (e.g., pomalidomide) using a PEG3-amine linker.

Materials:

-

POI ligand with a terminal carboxylic acid

-

4-(amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (pomalidomide amine)

-

Amine-PEG3-amine or a similar bifunctional PEG3 linker

-

Peptide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Purification: Preparative HPLC, Lyophilizer

-

Analysis: LC-MS, NMR, HRMS

Procedure:

-

First Coupling Reaction (POI Ligand to Linker): a. Dissolve the POI ligand (1 equivalent) and a bifunctional linker like Boc-NH-PEG3-COOH (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor progress by LC-MS. d. Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting POI-linker intermediate by flash chromatography or preparative HPLC.

-

Boc Deprotection: a. Dissolve the purified POI-linker intermediate in DCM. b. Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the deprotected POI-linker-amine.

-

Second Coupling Reaction (Linker to E3 Ligase Ligand): a. This step requires an E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative). b. Dissolve the E3 ligase ligand-acid (1 equivalent) and the deprotected POI-linker-amine (1.1 equivalents) in anhydrous DMF. c. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Purify the final PROTAC product using preparative HPLC.

-

Characterization: a. Confirm the identity and purity (>95%) of the final PROTAC using analytical LC-MS. b. Verify the chemical structure using ¹H and ¹³C NMR spectroscopy and confirm the exact mass by HRMS.[11]

Protocol 2: Western Blot for Protein Degradation Assessment

This is the standard method for quantifying the reduction of a target protein following PROTAC treatment.[14]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment (gels, running buffer, etc.)

-

Western blot transfer system (membranes, transfer buffer)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: a. Seed cells in a multi-well plate (e.g., 6- or 12-well) and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 µM down to low nM or pM. Include a vehicle control (e.g., 0.1% DMSO). c. Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (total protein extract) to a new tube. e. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody for the POI overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again, then apply the ECL substrate. j. Image the resulting chemiluminescent signal. k. Repeat the blotting process (stripping and re-probing) for the loading control antibody.

-

Data Analysis: a. Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ. b. Normalize the POI band intensity to its corresponding loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13][15]

Protocol 3: Cell Viability Assay (MTT/MTS)

This assay is used to determine if the observed protein degradation leads to a cytotoxic effect.[15]

Materials:

-

Cultured cells

-

96-well plates

-

PROTAC stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with the same serial dilution of the PROTAC used for the degradation experiment. Include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for the desired time period, typically corresponding to a functional endpoint (e.g., 48 or 72 hours).

-

Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50), if significant cytotoxicity is observed.[13]

Conclusion

Short, hydrophilic linkers are indispensable tools in the design of effective PROTACs. Building blocks like this compound provide a synthetically tractable and versatile scaffold that offers a powerful means to enhance solubility and optimize the geometry of the ternary complex for efficient protein degradation. While every PROTAC project requires empirical optimization of the linker, the principles of balancing hydrophilicity, flexibility, and metabolic stability remain constant. As computational modeling and structural biology techniques continue to advance, the rational, structure-guided design of linkers will further accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties, moving this transformative technology closer to the clinic.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]